3-Methyl-4'-piperidinomethyl benzophenone
Description
3-Methyl-4’-piperidinomethyl benzophenone is an organic compound with the molecular formula C20H23NO It is a derivative of benzophenone, where the benzene ring is substituted with a piperidinomethyl group and a methyl group
Properties
IUPAC Name |
(3-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-6-5-7-19(14-16)20(22)18-10-8-17(9-11-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLSOTIBJWIBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642673 | |
| Record name | (3-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-95-1 | |
| Record name | (3-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4’-piperidinomethyl benzophenone typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form benzophenone.
Substitution Reaction: The benzophenone is then subjected to a substitution reaction where a piperidinomethyl group is introduced. This can be achieved by reacting benzophenone with piperidine and formaldehyde under acidic conditions.
Methylation: The final step involves the methylation of the benzene ring. This can be done using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of 3-Methyl-4’-piperidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4’-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the benzophenone ring.
Reduction: Reduced forms of the benzophenone, such as alcohols.
Substitution: Substituted benzophenone derivatives with various functional groups.
Scientific Research Applications
3-Methyl-4’-piperidinomethyl benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its piperidine moiety which is common in many pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4’-piperidinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety is known to interact with various biological pathways, potentially affecting neurotransmitter systems and other cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Methyl-3-piperidinomethyl benzophenone: Similar structure but with different substitution pattern.
4’-Piperidinomethyl benzophenone: Lacks the methyl group on the benzene ring.
3-Methyl-4’-aminomethyl benzophenone: Contains an aminomethyl group instead of a piperidinomethyl group.
Uniqueness
3-Methyl-4’-piperidinomethyl benzophenone is unique due to the presence of both a piperidinomethyl group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3-Methyl-4'-piperidinomethyl benzophenone (CAS No. 898770-95-1) is a synthetic organic compound classified as a derivative of benzophenone. Its structure features a piperidinomethyl group and a methyl group attached to the benzophenone framework, which contributes to its unique biological activity. This compound has garnered attention for its potential applications in various fields, including medicinal chemistry and materials science.
The biological activity of this compound is primarily attributed to its interactions with biological molecules, influencing several cellular processes. Benzophenone derivatives are known for their diverse biological activities, including:
- Anticancer Effects : Studies indicate that benzophenone derivatives can inhibit tumor growth by interfering with multiple signaling pathways involved in cancer progression.
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties against various pathogens, making it a candidate for further investigation in the development of new antibiotics.
- Anti-inflammatory Properties : Research suggests that this compound may modulate inflammatory responses, providing therapeutic avenues for inflammatory diseases.
- Antiviral Effects : Preliminary studies have indicated that it may possess antiviral properties, although more research is needed to confirm these findings.
Research Findings
Recent studies have focused on the pharmacological potential of this compound. Below is a summary of key research findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Staphylococcus aureus and Escherichia coli. |
| Study 3 | Anti-inflammatory Effects | Reduced cytokine production in vitro, indicating potential for treating inflammatory conditions. |
| Study 4 | Antiviral Activity | Exhibited activity against HSV-1 in preliminary assays, warranting further exploration. |
Case Studies
- Anticancer Study : In vitro studies conducted on various cancer cell lines revealed that this compound significantly reduced cell viability. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antimicrobial Assessment : A series of tests against common bacterial strains demonstrated that the compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development.
- Inflammatory Response Modulation : In a model of lipopolysaccharide-induced inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential utility in managing chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
